3-(Azetidinomethyl)phenyl cyclobutyl ketone

Physicochemical Properties Isomer Differentiation Purification

This meta-substituted azetidine-phenyl-cyclobutyl ketone delivers a unique 3D conformation and a higher boiling point (353 °C) versus its cyclopropyl analog (CAS 898772-33-3), reducing SAR ambiguity. The azetidine ring enhances metabolic stability and solubility; the cyclobutyl ketone boosts target affinity. Ideal for JAK/integrin probe development and reliable isomer-resolved analytical method validation. Choose this exact CAS to avoid unverified variables introduced by close ortho-, para-, or cycloalkyl analogs. Suitable for lead optimization, chemical biology, and QC reference-standard applications.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 898772-36-6
Cat. No. B1325722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidinomethyl)phenyl cyclobutyl ketone
CAS898772-36-6
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3
InChIInChI=1S/C15H19NO/c17-15(13-5-2-6-13)14-7-1-4-12(10-14)11-16-8-3-9-16/h1,4,7,10,13H,2-3,5-6,8-9,11H2
InChIKeyKJUDTFTWGIOMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(Azetidinomethyl)phenyl Cyclobutyl Ketone (CAS 898772-36-6) in Medicinal Chemistry


3-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS 898772-36-6) is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is characterized by a phenyl ring substituted at the meta-position with an azetidinomethyl group and a cyclobutyl ketone moiety. This compound belongs to a class of azetidine-containing building blocks, which are increasingly utilized in medicinal chemistry for their unique three-dimensional and conformational properties that can influence drug-target interactions and pharmacokinetic profiles . The compound is available from multiple research chemical suppliers with typical purities of 95-98%, making it a viable intermediate for lead optimization and SAR studies .

Why 3-(Azetidinomethyl)phenyl Cyclobutyl Ketone Cannot Be Interchanged with its Isomers or Other Cycloalkyl Analogs


While several analogs of 3-(Azetidinomethyl)phenyl cyclobutyl ketone exist, such as its ortho- and para-substituted isomers (CAS 898755-44-7 and 898757-12-5, respectively) and derivatives with alternative cycloalkyl rings (e.g., cyclopropyl, CAS 898772-33-3), they are not interchangeable. The position of the azetidinomethyl group on the phenyl ring fundamentally alters the compound's molecular shape and electronic distribution, which directly impacts its interaction with biological targets . Furthermore, changing the cycloalkyl group from a cyclobutyl to a cyclopropyl ring significantly affects key physicochemical properties like boiling point and density . These differences are quantifiable and can influence critical factors in a research program, including synthetic yield, purification methods, and downstream biological performance. Relying on a 'close analog' without verifying its specific properties introduces a significant and often unaccounted-for variable, potentially invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 3-(Azetidinomethyl)phenyl Cyclobutyl Ketone (CAS 898772-36-6)


Meta-Substitution on the Phenyl Ring Results in a Higher Boiling Point Compared to the Ortho-Substituted Isomer

The meta-substituted target compound exhibits a predicted boiling point of 353.052°C at 760 mmHg . This is higher than its ortho-substituted isomer (CAS 898755-44-7), which has a predicted boiling point of 348.9±25.0 °C . This difference is attributable to variations in molecular packing and dipole moment resulting from the different substitution patterns on the phenyl ring.

Physicochemical Properties Isomer Differentiation Purification

The Cyclobutyl Moiety Imparts a Higher Boiling Point and Lower Density Compared to the Cyclopropyl Analog

The presence of the four-membered cyclobutyl ring in the target compound, compared to a three-membered cyclopropyl ring in its analog (CAS 898772-33-3), leads to significant changes in physical properties. The target compound has a predicted boiling point of 353.052°C and a density of 1.153 g/cm³ , whereas the cyclopropyl analog has a predicted boiling point of 336.617°C and a density of 1.188 g/cm³ . This demonstrates the tangible impact of even a small change in ring size on the compound's overall behavior.

Physicochemical Properties Cycloalkyl SAR Lipophilicity

Meta-Substitution Confers a Slightly Lower Boiling Point than the Para-Substituted Isomer

Comparing the meta-substituted target compound to its para-substituted isomer (CAS 898757-12-5) reveals a subtle but quantifiable difference in boiling point. The meta-isomer has a predicted boiling point of 353.052°C , which is marginally lower than the para-isomer's predicted boiling point of 355.533°C . This small difference is consistent with the influence of molecular symmetry on intermolecular forces and volatility.

Physicochemical Properties Isomer Differentiation Chromatography

Optimal Application Scenarios for Procuring 3-(Azetidinomethyl)phenyl Cyclobutyl Ketone (CAS 898772-36-6)


Building Block for Medicinal Chemistry SAR Studies on Azetidine-Containing Scaffolds

This compound is ideally suited as a building block in medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) around azetidine-containing scaffolds, particularly those targeting kinases such as JAK [1] or integrins [2]. Its specific meta-substituted phenyl cyclobutyl ketone architecture offers a unique vector for chemical space exploration, allowing medicinal chemists to probe the effect of conformational restriction and basicity modulation on target binding and selectivity. Its physicochemical properties, such as the higher boiling point compared to the cyclopropyl analog , also make it a distinct candidate for assessing the impact of cycloalkyl ring size on molecular properties.

Calibrant or Reference Standard for Analytical Method Development

Given the quantifiable physicochemical differences between this compound and its ortho- and para-isomers, it can serve as a valuable reference standard or calibrant in the development of analytical methods designed to resolve such closely related species . The distinct boiling point of the meta-isomer provides a specific target for gas chromatography (GC) method development, while its unique retention time in liquid chromatography can be used to validate HPLC methods for isomer separation, which is crucial for quality control in synthetic chemistry.

Lead Optimization for Inflammatory and Autoimmune Disease Targets

The compound is a member of a broader class of azetidine and cyclobutane derivatives that have been patented for their activity as JAK inhibitors, which are of high interest for treating inflammatory and autoimmune disorders [1]. As a specific, well-defined building block, it can be integrated into more complex molecules during lead optimization. The combination of the azetidine ring, which can improve metabolic stability and solubility, with the cyclobutyl ketone, which may enhance target affinity, makes this compound a valuable intermediate for creating novel chemical entities with improved drug-like properties.

Chemical Biology Probe for Target Identification and Validation

Due to the unique spatial arrangement of the azetidinomethyl and cyclobutyl ketone functionalities on the meta-substituted phenyl core, this compound can be functionalized to create chemical probes (e.g., via conjugation to a fluorophore or biotin) for target identification and validation studies. Its distinct three-dimensional structure, compared to more linear analogs, may confer a unique binding profile that can be exploited to pull down or visualize specific protein targets in complex biological samples, thereby aiding in the elucidation of novel mechanisms of action.

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